

NVIDIA H100 GPU: Revolutionizing Computational Chemistry and Drug Discovery

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Compound of Interest

Compound Name: H100

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The NVIDIA **H100** Tensor Core GPU, powered by the Hopper architecture, represents a significant leap forward in accelerated computing, offering unprecedented performance for a wide range of high-performance computing (HPC) workloads. For computational chemistry and drug discovery, the **H100** provides the computational power necessary to tackle complex simulations and data-intensive analyses, ultimately accelerating the timeline for therapeutic innovation. These application notes provide an overview of the **H100**'s capabilities in these fields, alongside practical protocols and performance benchmarks.

Key Applications of H100 in Drug Discovery

The drug discovery process is a long and complex endeavor that can be significantly expedited with the power of advanced computing.^{[1][2]} High-performance computing, particularly with GPUs like the **H100**, is instrumental in processing vast datasets and running complex simulations.^[1] The integration of artificial intelligence (AI) and machine learning (ML) at various stages of the drug discovery pipeline further enhances efficiency and predictive accuracy.

The primary applications of the **H100** in this domain include:

- **Molecular Dynamics (MD) Simulations:** Simulating the movement of atoms and molecules to understand biological processes at a microscopic level. The **H100** excels at the computationally intensive calculations required for these simulations.

- **Virtual Screening:** Rapidly screening vast libraries of virtual compounds to identify potential drug candidates that bind to a specific biological target.
- **Quantum Chemistry:** Performing highly accurate quantum mechanical calculations to understand the electronic structure and properties of molecules.
- **AI-Powered Drug Design:** Utilizing generative AI models to design novel molecules with desired pharmacological properties.

Performance Benchmarks

The NVIDIA **H100** demonstrates significant performance gains over previous generation GPUs in key computational chemistry applications. The following tables summarize publicly available benchmark data.

Molecular Dynamics Performance

Molecular dynamics simulations are a cornerstone of modern drug discovery, and their performance is often measured in nanoseconds of simulation per day (ns/day).

Table 1: AMBER Molecular Dynamics Benchmarks (ns/day) - Higher is Better

System	1 x H100 GPU	1 x A100 GPU	1 x RTX 4090
JAC_PRODUCTION_ NVE - 23,558 atoms PME 4fs	1479.32	1199.22	1638.75
JAC_PRODUCTION_ NPT - 23,558 atoms PME 4fs	1424.90	1194.50	1618.45
JAC_PRODUCTION_ NVE - 23,558 atoms PME 2fs	779.95	611.08	883.23
JAC_PRODUCTION_ NPT - 23,558 atoms PME 2fs	741.10	610.09	842.69
FACTOR_IX_PRODU CTION_NVE - 90,906 atoms PME	389.18	271.36	466.44
FACTOR_IX_PRODU CTION_NPT - 90,906 atoms PME	357.88	Not Available	433.24
CELLULOSE_PROD UCTION_NVE - 408,609 atoms PME	119.27	Not Available	129.63
CELLULOSE_PROD UCTION_NPT - 408,609 atoms PME	108.91	Not Available	119.04
STMV_PRODUCTIO N_NPT - 1,067,095 atoms PME	70.15	Not Available	Not Available

Data sourced from AMBER mailing list benchmarks.[\[3\]](#)[\[4\]](#)

Table 2: NAMD Molecular Dynamics Benchmarks (ns/day) - Higher is Better

GPU Model	ns/day
NVIDIA H100 PCIe	17.06
NVIDIA RTX 6000 Ada	21.21
NVIDIA RTX 4090	19.87
NVIDIA RTX 4080	19.82
NVIDIA RTX A5500	16.39
NVIDIA RTX A4500	13.00

Data sourced from Exxact Corporation benchmarks for NAMD 2.14.[5] The metric of interest is ns/day, where higher values indicate better performance.[6]

Table 3: GROMACS Molecular Dynamics Benchmarks (ns/day) on Various GPUs - Higher is Better

GPU	STMV (ns/day)	Cellulose (ns/day)
4x GB200	145	575
2x GB200	100	347
AMD Dual Genoa 9684X (CPU-Only)	20	79

Note: While direct **H100** benchmarks for GROMACS were not available in a comparable format, this data from NVIDIA provides context for GPU acceleration over CPU-only systems and showcases the performance of newer architectures.[7] The performance metric ns/day indicates how many nanoseconds of simulation can be run in a single day.[8][9][10]

Quantum Chemistry Performance

Benchmarking data for quantum chemistry software on the **H100** is still emerging. However, it is known that Gaussian 16, a popular quantum chemistry package, is not currently compatible with the **H100** GPU.[11] Users interested in GPU acceleration for Gaussian should refer to benchmarks on compatible GPUs like the V100.

Table 4: Gaussian 16 GPU Acceleration Benchmark (Time in seconds) - Lower is Better
(Molecule: C20, Method: DFT B3LYP/6-31G(d) on 4 x NVIDIA Tesla V100 SXM2 32 GB)

No. of CPU cores	No GPU	1 GPU	2 GPUs	4 GPUs
1	757.2	181.4	153.9	107.2
2	406.5	157.5	134.2	97.5
4	241.2	146.5	123.3	61.9
8	164.6	88.4	70.8	56.0
16	88.9	63.7	57.1	47.4

Data sourced from a 2020 benchmark comparison of quantum chemistry packages.[12]

Experimental Protocols and Workflows

The following sections provide detailed workflows and generalized protocols for leveraging the **H100** in computational chemistry and drug discovery.

AI-Powered Drug Discovery Workflow

The integration of AI has revolutionized the drug discovery pipeline, enabling a more targeted and efficient approach.



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AI-Powered Drug Discovery Pipeline

Protocol: Generative Virtual Screening on **H100**

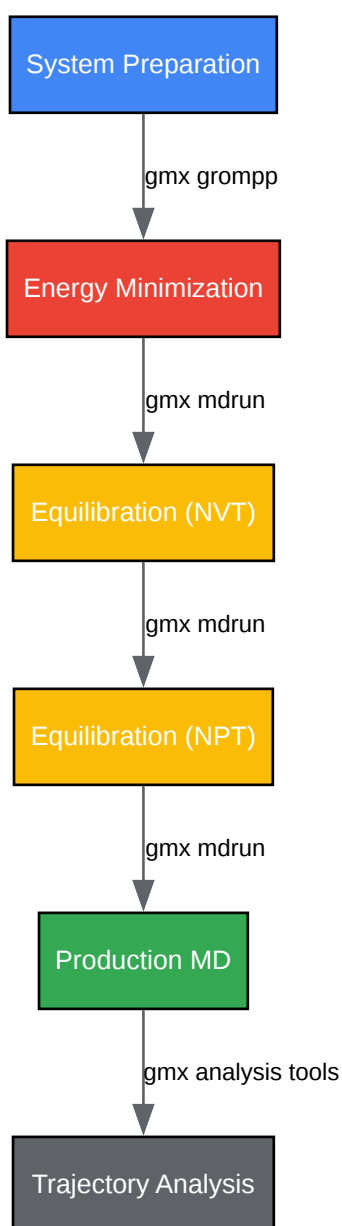
This protocol outlines a generalized workflow for performing generative virtual screening using NVIDIA's NIM (NVIDIA Inference Microservices) on a cloud-based **H100** instance.

- Environment Setup:
 - Provision a cloud instance with at least one NVIDIA **H100** 80GB GPU.
 - Install and configure the necessary cloud SDK and command-line tools.
 - Obtain an API key from NVIDIA NGC (NVIDIA GPU Cloud).
- Deploy NIM Microservices:
 - Use a blueprint, such as NVIDIA's NIM blueprint for Generative Virtual Screening, to deploy the required microservices on a Kubernetes cluster. This typically includes:
 - AlphaFold2: For protein structure prediction.
 - MolMIM: For generating novel molecules.
 - DiffDock: For molecular docking.
- Execute the Screening Pipeline:
 - Protein Folding: If the target protein structure is unknown, use the AlphaFold2 NIM to predict its 3D structure.
 - Molecule Generation: Utilize the MolMIM NIM to generate a library of novel small molecules with desirable properties.
 - Protein-Ligand Docking: Employ the DiffDock NIM to dock the generated molecules against the target protein structure, predicting binding affinities.
- Analyze Results:
 - Rank the docked molecules based on their predicted binding scores.

- Visualize the top-ranked protein-ligand complexes to analyze binding modes and interactions.
- Select promising candidates for further experimental validation.

Molecular Dynamics Simulation Workflow

A typical molecular dynamics simulation workflow involves several key steps, from system preparation to production simulation and analysis.



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GROMACS Molecular Dynamics Workflow

Protocol: Running a GROMACS Simulation on **H100**

This protocol provides a generalized set of steps for running a GROMACS simulation on a system equipped with an **H100** GPU. For detailed, version-specific commands and parameters, consult the official GROMACS documentation.

- System Preparation:
 - Prepare your protein structure in PDB format.
 - Use `gmx pdb2gmx` to generate a GROMACS topology for your protein.
 - Create a simulation box using `gmx editconf`.
 - Solvate the system with water using `gmx solvate`.
 - Add ions to neutralize the system using `gmx genion`.
- Energy Minimization:
 - Create a GROMACS run input file (`.tpr`) for energy minimization using `gmx grompp`. This requires a molecular dynamics parameter file (`.mdp`) with settings for energy minimization.
 - Run the energy minimization using `gmx mdrun`.
- Equilibration:
 - Perform equilibration in two phases:
 - NVT (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.
 - NPT (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density.
 - For each phase, use `gmx grompp` to create a `.tpr` file with the appropriate `.mdp` settings, and then run the simulation with `gmx mdrun`.

- Production Molecular Dynamics:
 - Create the final .tpr file for the production simulation using gmx grompp.
 - Execute the production run on the **H100** GPU using gmx mdrun. To offload calculations to the GPU, use the -nb gpu flag. For optimal performance, you can offload more calculations with flags like -pme gpu and -bonded gpu.[8]
- Trajectory Analysis:
 - Use GROMACS analysis tools (e.g., gmx rms, gmx gyrate) to analyze the output trajectory and extract meaningful insights.

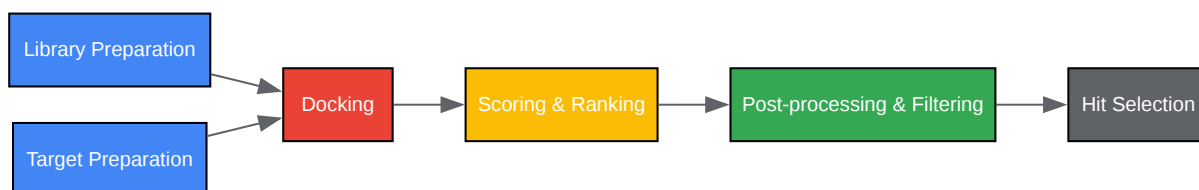
Optimizing Performance on **H100**:

To maximize the performance of molecular dynamics simulations on the **H100**, consider the following:

- Software Versions: Use the latest versions of simulation software (GROMACS, AMBER, NAMD) and NVIDIA drivers, as they often include performance optimizations for the latest hardware.
- GPU-Offloading: Offload as much of the computation as possible to the GPU.
- Mixed Precision: Where supported, using mixed-precision calculations can improve performance without a significant loss of accuracy.
- Multi-GPU Scaling: For very large systems, leverage the **H100**'s advanced interconnects for efficient multi-GPU and multi-node scaling.

Virtual Screening Workflow

Virtual screening is a powerful technique for identifying potential drug candidates from large compound libraries.



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